
N,N-Diethyl-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-D-gluconamide is a chemical compound with the molecular formula C10H21NO6 It is derived from D-gluconic acid, a naturally occurring substance found in fruits, honey, and wine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-D-gluconamide can be synthesized through the amidation of D-gluconolactone with diethylamine. The reaction typically involves heating D-gluconolactone with diethylamine in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: This compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which N,N-Diethyl-D-gluconamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-Isopropyl-D-gluconamide: Similar in structure but with an isopropyl group instead of an ethyl group.
N-Octyl-D-gluconamide: Contains an octyl group, leading to different physical and chemical properties.
N,N-Dimethyl-D-gluconamide: Features methyl groups instead of ethyl groups, affecting its reactivity and applications
Uniqueness
N,N-Diethyl-D-gluconamide is unique due to its specific structural features, which confer distinct properties and potential applications. Its ethyl groups provide a balance between hydrophilicity and hydrophobicity, making it suitable for various uses in chemistry, biology, medicine, and industry.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique properties, diverse chemical reactivity, and wide range of applications make it an important subject of scientific research and industrial interest.
Propiedades
Número CAS |
93804-59-2 |
|---|---|
Fórmula molecular |
C10H21NO6 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N,N-diethyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-11(4-2)10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 |
Clave InChI |
CRNAKAZKZNTHPQ-LURQLKTLSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCN(CC)C(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



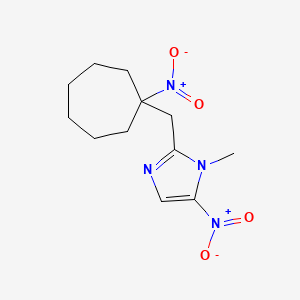
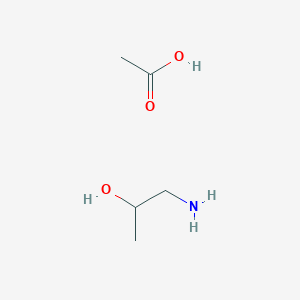
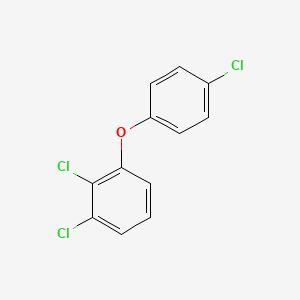
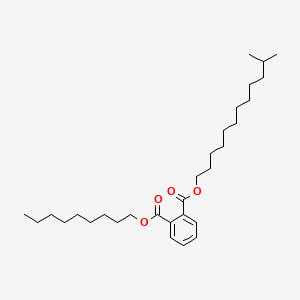
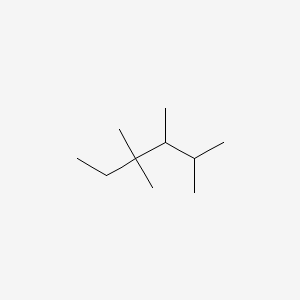
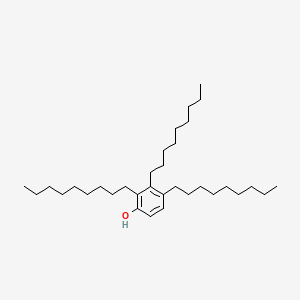
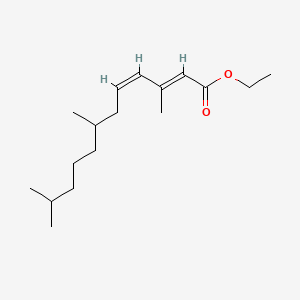

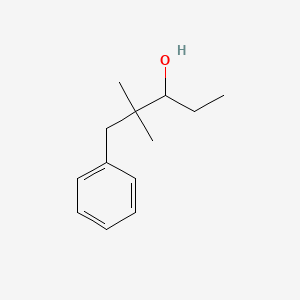

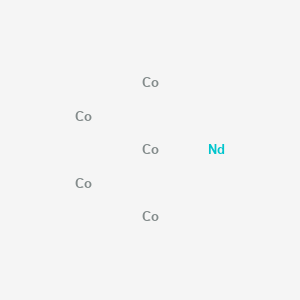

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
